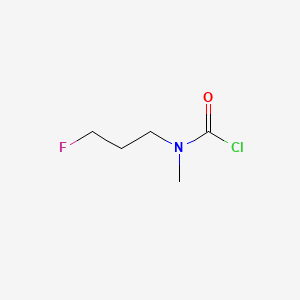

N-(3-fluoropropyl)-N-methylcarbamoyl chloride

Description

Properties

Molecular Formula |

C5H9ClFNO |

|---|---|

Molecular Weight |

153.58 g/mol |

IUPAC Name |

N-(3-fluoropropyl)-N-methylcarbamoyl chloride |

InChI |

InChI=1S/C5H9ClFNO/c1-8(5(6)9)4-2-3-7/h2-4H2,1H3 |

InChI Key |

GGPYMDWXOCOOAE-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCF)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Phosgene reacts with secondary amines in a two-step process: initial formation of a carbamic acid chloride intermediate, followed by elimination of HCl. The reaction is typically conducted in anhydrous solvents like dichloromethane or toluene at temperatures between 0°C and 25°C. A key challenge is controlling phosgene’s extreme toxicity and corrosivity, necessitating specialized equipment and rigorous safety protocols.

Example Protocol (Adapted from):

- Dissolve N-(3-fluoropropyl)-N-methylamine (1.0 mol) in dry dichloromethane.

- Slowly add phosgene (1.2 mol) under nitrogen at 0°C.

- Warm to room temperature and stir for 12 hours.

- Remove solvent under reduced pressure to isolate the crude product.

Yields for analogous compounds range from 60–75%, but purification via distillation or chromatography is often required due to byproducts like N-methyl-3-fluoropropylurea.

Alternative Methods Using Carbon Dioxide and Trialkylsilyl Chlorides

To circumvent phosgene’s hazards, recent patents describe a safer route leveraging carbon dioxide (CO₂) and trialkylsilyl chlorides. This method avoids toxic reagents and operates under milder conditions.

Stepwise Synthesis with CO₂ and Halogenating Agents

The process involves:

- Carbamate Formation: Reacting the secondary amine with CO₂ to form a carbamate salt.

- Silylation: Treating the carbamate with trimethylsilyl chloride (TMSCl) to yield a silylated intermediate.

- Chlorination: Converting the silylated carbamate to the carbamoyl chloride using a halogenating agent like thionyl chloride (SOCl₂).

Optimized Procedure (Based on):

- Bubble CO₂ through a solution of N-(3-fluoropropyl)-N-methylamine (1.0 mol) in acetonitrile at 25°C for 2 hours.

- Add TMSCl (1.1 mol) dropwise, followed by SOCl₂ (1.1 mol).

- Stir the mixture under CO₂ atmosphere for 10 hours.

- Quench with aqueous malic acid, extract with ethyl acetate, and dry over Na₂SO₄.

This method achieves yields of 68–72% with fewer purification steps, though excess silylating agents may complicate scalability.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance reaction rates but may complicate purification. Switching to toluene or ethers improves phase separation during workup.

Scalability Considerations

The CO₂ method is more amenable to large-scale production due to reduced safety risks, though TMSCl’s cost may be prohibitive. Hybrid approaches using catalytic phosgene derivatives (e.g., triphosgene) warrant exploration.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of carbamoyl chlorides like N-(3-fluoropropyl)-N-methylcarbamoyl chloride typically involves two-step processes:

-

Sulfenylated Amine Formation : Reaction of an amine (e.g., methylamine or propylamine) with a sulfenyl halide (e.g., trichloromethylsulfenyl chloride) in the presence of a base like triethylamine to form an N-sulfenylated amine intermediate .

-

Phosgene Treatment : The intermediate is then treated with phosgene (COCl₂) under controlled conditions (0–25°C, atmospheric pressure) to yield the carbamoyl chloride .

Example Reaction Conditions :

-

Reactants: Methylamine, trichloromethylsulfenyl chloride, phosgene, and triethylamine.

-

Solvent: Benzene or acetonitrile.

-

Temperature: 0–25°C.

-

Product Yield: Up to 39.9 g (0.2 mol) for similar carbamoyl chlorides .

Reaction Mechanisms

The reactivity of carbamoyl chlorides is governed by their susceptibility to nucleophilic attack and solvolysis:

2.1. Hydrolysis Pathways

-

SN1 vs. SN2 : Carbamoyl chlorides generally undergo SN1-type ionization due to the carbamoyl group’s ability to stabilize carbocation intermediates. This contrasts with chloroformates, which typically follow SN2 pathways .

-

Kinetic Data :

-

Mass Law Effects : Rates decrease as solvolysis progresses due to chloride ion recombination with carbamoyl cations .

2.2. Nucleophilic Substitution

Carbamoyl chlorides react with nucleophiles (e.g., amines, alcohols, or hydride reagents) to form carbamates or ureas. For example, sodium hydride reacts with carbamoyl chlorides to generate carbamate intermediates, which can be further functionalized .

3.1. Collision Cross Section (CCS)

Predicted CCS values for different ionization states of this compound :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 154.04296 | 126.9 |

| [M+Na]+ | 176.02490 | 136.6 |

| [M+NH4]+ | 171.06950 | 134.6 |

| [M+K]+ | 191.99884 | 131.4 |

3.2. Boiling Points (Example Analogues)

Key Research Findings

-

Mechanistic Insights : Solvolysis of carbamoyl chlorides proceeds via SN1 ionization, distinct from SN2-dominated chloroformates .

-

Synthetic Flexibility : Phosgene-based methods enable scalable preparation of substituted carbamoyl chlorides .

-

Structural Impact : Fluorine substitution in the propyl group (as in the target compound) may influence reactivity through electronic effects, though specific data for this derivative is limited .

Scientific Research Applications

While comprehensive data tables and case studies specifically for the applications of "N-(3-fluoropropyl)-N-methylcarbamoyl chloride" are not available in the provided search results, the following information can be gathered:

Structural and Chemical Information

- The compound's molecular formula is C5H9ClFNO .

- Its SMILES notation is CN(CCCF)C(=O)Cl .

- The InChI code is InChI=1S/C5H9ClFNO/c1-8(5(6)9)4-2-3-7/h2-4H2,1H3 .

- The InChIKey is GGPYMDWXOCOOAE-UHFFFAOYSA-N .

Carbamoyl Chlorides: General Applications

- Carbamoyl chlorides, in general, are important intermediates in both laboratory research and industrial syntheses .

- N-substituted carbamoyl chlorides are used in the development of herbicides, fungicides, and pesticides .

- They have applications in reactions with eseridine to create derivatives with anticholinesterase activity .

- Carbamoyl chlorides are also used in the preparation of phenylureas for developing compounds with antimycobacterial activity .

- They are utilized in the syntheses of dicycloalkylcarbamoyl ureas to enhance glucokinase activity, and in the syntheses of various N-carboxylic acid heterocyclic derivatives that possess muscle relaxant and anticonvulsant properties .

Specific Reactions and Uses of Carbamoyl Chlorides

Mechanism of Action

The mechanism of action of N-(3-fluoropropyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several carbamoyl-containing compounds and halogenated derivatives, enabling indirect comparisons of functional group behavior and substituent effects. Below is a detailed analysis:

Structural and Functional Group Comparisons

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoro... ():

- This insecticidal compound shares a carbamoyl group (-CONH-) but differs in substituents (chlorophenyl, pyridyl, trifluoromethyl) and lacks the reactive -COCl group.

- The presence of trifluoromethyl (-CF₃) and chlorine atoms enhances its bioactivity and resistance to hydrolysis, similar to fluorine in the target compound. The carbamoyl group here participates in hydrogen bonding (N–H⋯O), stabilizing its crystal structure .

- Chlorine’s electron-withdrawing effect facilitates nucleophilic substitution, akin to fluorine’s influence in the target compound .

- Pesticide Carbamates (): Compounds like cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) and flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine) demonstrate how carbamoyl/amide groups and halogenation (Cl, F) modulate pesticidal activity. Fluorine’s electronegativity and small atomic radius improve membrane permeability compared to bulkier halogens like chlorine .

Reactivity and Stability

- Carbamoyl Chloride vs. Carbamates/Amides: The -COCl group in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling rapid formation of carbamates. In contrast, carbamates/amides (e.g., cyprofuram) require harsher conditions for bond cleavage .

Biological Activity

N-(3-fluoropropyl)-N-methylcarbamoyl chloride is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a carbamoyl chloride, which are known for their reactivity and utility in organic synthesis. The compound's structure can be represented as follows:

- Chemical Formula : CHClFNO

- Molecular Weight : 165.57 g/mol

- Functional Groups : Carbamoyl group (–C(=O)N–) and halogen (fluorine)

This unique structure allows for various interactions with biological targets, making it a candidate for further investigation.

Carbamoyl chlorides like this compound are known to interact with biological systems primarily through the inhibition of specific enzymes and receptors. Notably, they can act as inhibitors of certain kinases and other proteins involved in cellular signaling pathways.

Inhibition of Kinase Activity

Research indicates that compounds similar to this compound may inhibit serum and glucocorticoid-regulated kinase (SGK) activity. SGKs are involved in various cellular processes, including metabolism, apoptosis, and immune response regulation. The inhibition of SGK can lead to altered cell proliferation and survival rates, which is crucial in cancer biology and other diseases .

Applications in Drug Development

The biological activity of this compound positions it as a potential lead compound in drug development. Its ability to modulate enzyme activity suggests applications in:

- Cancer Therapy : By targeting SGK pathways, this compound may contribute to the development of anti-cancer agents.

- Neurological Disorders : Similar compounds have shown promise in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase and monoamine oxidase activities .

Case Study 1: Inhibition of Acetylcholinesterase

A study on carbamoyl chlorides demonstrated their potential as acetylcholinesterase inhibitors, which are vital in treating neurodegenerative diseases. The specific activity of this compound was not detailed but aligns with findings from similar compounds that exhibited significant inhibitory effects on this enzyme .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous DCM | Minimizes side reactions |

| Temperature | 0°C → RT (gradual) | Controls substitution rate |

| Stoichiometry (alcohol:carbamoyl chloride) | 1:1.1 | Prevents unreacted alcohol |

| Purification | Rotary evaporation | Avoids thermal decomposition |

| Source : |

Q. Table 2. Structural Parameters from X-ray Crystallography

| Parameter | Value | Significance |

|---|---|---|

| Dihedral angle (pyrazole–pyridine) | 68.15° | Influences molecular rigidity |

| N–H⋯O bond length | 1.86 Å | Stabilizes intramolecular conformation |

| C–F disorder (CF₃ group) | 80:20 occupancy | Indicates dynamic flexibility |

| Source : |

Critical Analysis of Data Contradictions

- Fluoropropyl Conformation : and report conflicting dihedral angles for fluoropropyl-containing derivatives (68.15° vs. 59.9° in related compounds). These discrepancies may arise from solvent polarity or crystallization conditions. Researchers should validate conformational preferences using variable-temperature NMR or cryo-crystallography.

- Semiquantitative Thresholds : While advocates SBR/CPR dual thresholds for SPECT, some studies suggest single-threshold models. Robust statistical testing (e.g., ROC analysis) is required to harmonize protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.